![molecular formula C7H7N5O2 B1193023 8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one
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Overview
Description
K-TMZ is a DNA alkylating agent. It increases the concentration of O6-methylated deoxyguanosine in U87 glioblastoma multiforme (GBM) cells in a concentration-dependent manner. K-TMZ reduces cell viability of GBM cell lines lacking or expressing O6-methylguanine DNA methyltransferase (MGMT).
Scientific Research Applications
Positron Emission Tomography (PET) Studies
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one, also known as temozolomide, has been utilized in PET studies. Radiosyntheses involving carbon-11 labeling have been developed for this purpose, allowing for in-depth exploration of its mode of action in the human body (Brown et al., 2002).
Synthesis and Chemistry
Research on the synthesis and chemistry of temozolomide, a broad-spectrum antitumor agent, has been extensive. The synthesis involves interactions with alkyl and aryl isocyanates, revealing its potential as a prodrug modification of other compounds (Stevens et al., 1984).
Antitumor Activity and DNA Methylation
Studies have shown that temozolomide induces erythroid characteristics in human leukemia cells, suggesting its potential influence on DNA methylation and gene expression (Tisdale, 1986).
Effect on Differentiation of Leukemia Cells
Temozolomide has been observed to induce differentiation in K562 leukemia cells. This suggests its impact on cellular processes, although the mechanism behind this is not entirely due to gene hypomethylation (Zucchetti et al., 1989).
Activity in Central Nervous System Tumor Xenografts
The compound has shown marked activity against various central nervous system cancers, including tumors resistant to other treatments. This highlights its broad spectrum of activity in cancer treatment (Friedman et al., 1995).
Antitumor Activity in Mice
Studies have demonstrated significant antitumor activity of temozolomide in mice, particularly against various forms of leukemia and sarcoma. This shows its effectiveness in preclinical models (Stevens et al., 1987).
Pharmacokinetics and Toxicity Correlation
Research has also explored the pharmacokinetics of temozolomide, including its toxicity in relation to the expression of DNA repair proteins. This provides crucial information for its application in cancer therapy (Baer et al., 1993).
In Vitro Activity Against Human Tumors
In vitro studies have shown temozolomide's effectiveness against a variety of human tumors, including traditionally chemotherapy-resistant types. This underscores its potential as a versatile chemotherapeutic agent (Raymond et al., 1997).
properties
Product Name |
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one |
---|---|
Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.17 |
IUPAC Name |
8-acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C7H7N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3H,1-2H3 |
InChI Key |
QXYCTGXCOQXVRU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2N=NN(C(=O)N2C=N1)C |
Appearance |
A solution in methyl acetate |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
K-TMZ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.